![molecular formula C16H12O5 B7759515 6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one CAS No. 63046-11-7](/img/structure/B7759515.png)
6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one
Overview
Description
6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C16H12O5 and its molecular weight is 284.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Warfarin and its Analogues : A study investigated the use of novel polystyrene-supported catalysts for the synthesis of Warfarin and its analogues, including compounds similar to "6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one" (Alonzi et al., 2014).
Inhibitory Activities on Neutrophil Pro-Inflammatory Responses : A study found that derivatives of 2-(2-Phenylethyl)-4H-chromen-4-one, closely related to the queried compound, have significant inhibitory activities on human neutrophils' pro-inflammatory responses (Wang et al., 2018).
Antimicrobiotic and Anti-inflammatory Effects : Research on a compound isolated from Belamcanda chinensis, structurally similar to the queried compound, indicated potential antimicrobiotic and anti-inflammatory effects (Liu et al., 2008).
Spectrophotometric Determination of Molybdenum(VI) : A study used a reagent closely related to "6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one" for the spectrophotometric determination of molybdenum(VI) in various samples (Dass et al., 2004).
Anticancer Activities Against Breast Cancer : A study synthesized ruthenium flavanol complexes with compounds similar to the queried one, evaluating their anticancer activities against breast cancer cell lines (Singh et al., 2017).
Antimicrobial Activity : Novel 2-(3-aryl,1-phenyl-1H-pyrazol-4-yl)-8H-pyrano[2,3-f]chromen-4-ones, structurally similar to the queried compound, showed potent antimicrobial activity against various bacterial and fungal strains (Ashok et al., 2016).
Atherogenic Index Reduction in Hyperlipidemic Rats : A study investigated the effects of 7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-chromen-4-one on atherogenic index and certain gene expressions in hyperlipidemic rats, suggesting potential as an antihyperlipidemic agent (Prasetyastuti et al., 2021).
properties
IUPAC Name |
6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-16-6-9(2-4-12(16)18)15-8-13(19)11-7-10(17)3-5-14(11)21-15/h2-8,17-18H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRDHOHXRPHWRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358634 | |
Record name | 6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one | |
CAS RN |
63046-11-7 | |
Record name | 6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.